2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid
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Overview
Description
2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid is a complex organic compound that features a sulfonamide group, a hydroxypropyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid typically involves multiple steps. One common method involves the reaction of N,4-dimethylphenylsulfonamide with an appropriate hydroxypropylamine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol, with the addition of a catalyst like glacial acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction of the sulfonamide group can produce primary or secondary amines .
Scientific Research Applications
2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the butanoic acid moiety can facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
N-Butylbenzenesulfonamide: Similar in structure but lacks the hydroxypropyl and butanoic acid groups.
4-amino-N,N-dimethyl-benzenesulfonamide: Contains a similar sulfonamide group but differs in the rest of the structure.
Uniqueness
2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydroxypropyl and butanoic acid groups distinguishes it from other sulfonamide derivatives, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[2-hydroxy-3-[methyl-(4-methylphenyl)sulfonylamino]propyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-4-14(15(19)20)16-9-12(18)10-17(3)23(21,22)13-7-5-11(2)6-8-13/h5-8,12,14,16,18H,4,9-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSMJLFJHRKREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NCC(CN(C)S(=O)(=O)C1=CC=C(C=C1)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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